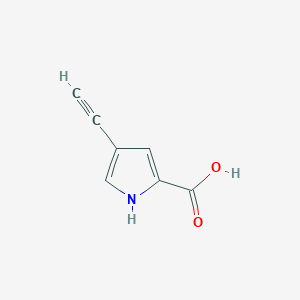

4-Ethynyl-1H-pyrrole-2-carboxylic acid

Description

Historical Development and Significance of Substituted Pyrroles in Chemical Synthesis

The study of pyrrole (B145914) and its derivatives dates back to the 19th century, with significant advancements in its synthesis being marked by the development of seminal reactions such as the Knorr, Paal-Knorr, and Hantzsch pyrrole syntheses. These classical methods laid the groundwork for the construction of a wide variety of substituted pyrroles, which were soon identified as crucial components in a multitude of biologically active molecules and functional materials.

The significance of substituted pyrroles in chemical synthesis is underscored by their presence in vital natural products like heme, chlorophyll, and vitamin B12. In the realm of medicinal chemistry, the pyrrole motif is a key structural element in numerous blockbuster drugs, including the cholesterol-lowering agent atorvastatin (B1662188) and the multi-kinase inhibitor sunitinib, used in cancer therapy. The versatility of the pyrrole ring, with its tunable reactivity and ability to participate in various chemical transformations, has cemented its status as a privileged scaffold in drug discovery and materials science. The ongoing development of modern synthetic methodologies continues to expand the accessible chemical space of substituted pyrroles, enabling the creation of increasingly complex and functionalized derivatives. chemheterocycles.com

Conceptual Frameworks for Ethynyl (B1212043) and Carboxylic Acid Functionalization in Heterocyclic Systems

The introduction of ethynyl and carboxylic acid groups into heterocyclic systems is a well-established strategy for modifying their physicochemical properties and biological activity. Ethynyl groups are particularly valued for their linear geometry and their ability to participate in a range of chemical transformations, most notably copper-catalyzed azide-alkyne cycloaddition ("click chemistry") and Sonogashira cross-coupling reactions. libretexts.orgwikipedia.org The functionalization of heterocycles with terminal alkynes provides a powerful handle for the construction of more complex molecular architectures, including polymers, dendrimers, and bioconjugates.

Carboxylic acid moieties, on the other hand, are frequently incorporated to enhance aqueous solubility, introduce a site for salt formation, or to serve as a key binding element for biological targets such as enzymes and receptors. The introduction of a carboxylic acid group onto a heterocyclic ring can be achieved through various methods, including the oxidation of corresponding alkyl or aldehyde precursors, the hydrolysis of nitriles or esters, or through direct carboxylation using carbon dioxide with a suitably activated heterocyclic substrate. nih.gov The strategic placement of these functional groups on a heterocyclic core is a cornerstone of rational drug design and materials engineering.

Rationale for Investigating 4-Ethynyl-1H-pyrrole-2-carboxylic acid: A Synthetic and Mechanistic Perspective

The specific substitution pattern of 4-Ethynyl-1H-pyrrole-2-carboxylic acid presents a unique combination of functionalities that warrants a detailed synthetic and mechanistic investigation. From a synthetic standpoint, the presence of both an ethynyl and a carboxylic acid group on the pyrrole ring offers orthogonal handles for further chemical modification. For instance, the carboxylic acid could be converted to an amide or ester, while the ethynyl group could undergo a variety of coupling reactions.

A plausible synthetic approach to 4-Ethynyl-1H-pyrrole-2-carboxylic acid could involve a multi-step sequence starting from a pre-functionalized pyrrole. One potential route could begin with a pyrrole derivative bearing a halogen at the 4-position and a protected carboxylic acid or an ester at the 2-position. A Sonogashira coupling reaction could then be employed to introduce the ethynyl group at the 4-position, followed by deprotection of the carboxylic acid to yield the target molecule. The choice of protecting groups and reaction conditions would be crucial to ensure the compatibility of the different functional moieties throughout the synthetic sequence.

Scope and Objectives of Academic Research in 4-Ethynyl-1H-pyrrole-2-carboxylic acid Chemistry

Academic research into the chemistry of 4-Ethynyl-1H-pyrrole-2-carboxylic acid is likely to be driven by several key objectives. A primary goal would be the development of an efficient and scalable synthesis of the molecule, as its availability is a prerequisite for any further investigation. This would involve the optimization of existing synthetic methods or the exploration of novel synthetic strategies.

A second major objective would be the comprehensive characterization of the compound's physicochemical properties, including its spectroscopic data, pKa values, and crystal structure. This fundamental data is essential for understanding its behavior and for predicting its potential applications.

Furthermore, academic research would likely explore the utility of 4-Ethynyl-1H-pyrrole-2-carboxylic acid as a versatile building block in organic synthesis. Its potential for elaboration into more complex molecules, such as macrocycles, polymers, and drug-like scaffolds, would be a key area of investigation. For example, the ethynyl group could be used to link the pyrrole to other molecular fragments via click chemistry, while the carboxylic acid could be used to attach the molecule to a solid support for combinatorial synthesis.

Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-1H-pyrrole-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2/c1-2-5-3-6(7(9)10)8-4-5/h1,3-4,8H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBTSUUORHNNIBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CNC(=C1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40663678 | |

| Record name | 4-Ethynyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69151-83-3 | |

| Record name | 4-Ethynyl-1H-pyrrole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40663678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 4 Ethynyl 1h Pyrrole 2 Carboxylic Acid and Precursors

De Novo Synthesis Strategies for the 1H-pyrrole-2-carboxylic acid Core

The formation of the pyrrole (B145914) ring is a foundational step in the synthesis of the target molecule. Several classical and contemporary methods can be adapted to produce the 1H-pyrrole-2-carboxylic acid core or its ester precursors, which can be subsequently hydrolyzed.

The Knorr pyrrole synthesis is a widely utilized reaction that constructs the pyrrole ring from an α-amino-ketone and a compound with an electron-withdrawing group alpha to a carbonyl, such as a β-ketoester. wikipedia.org The reaction typically proceeds at room temperature with zinc and acetic acid as catalysts. wikipedia.org A significant challenge is the inherent instability of α-aminoketones, which tend to self-condense. wikipedia.org To overcome this, they are commonly prepared in situ via the reduction of an α-oximino-ketone. wikipedia.org

For the synthesis of a 1H-pyrrole-2-carboxylic acid precursor, the original Knorr synthesis, which employed two equivalents of ethyl acetoacetate (B1235776) to produce diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate, serves as a template. wikipedia.org The ester groups on the resulting "Knorr's Pyrrole" can be selectively manipulated. For instance, saponification with one equivalent of sodium hydroxide (B78521) can selectively hydrolyze the ester at the C2 position, while treatment with concentrated sulfuric acid followed by water can hydrolyze the C4-ester, providing a route to the desired carboxylic acid functionality. wikipedia.org

Modern adaptations have focused on developing catalytic versions of this reaction. A notable example involves a manganese-catalyzed dehydrogenative coupling of 1,2-amino alcohols with keto esters, which forms the pyrrole ring and generates hydrogen as the only byproduct, representing a more atom-economical approach. organic-chemistry.org

The Paal-Knorr synthesis is arguably one of the most straightforward methods for pyrrole formation, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orguctm.edu Historically, this reaction was limited by harsh conditions, such as prolonged heating in the presence of strong acids, which could degrade sensitive functional groups on the precursors. rgmcet.edu.inresearchgate.net

Significant progress has been made in developing milder and more efficient modifications. researchgate.net These modern protocols often employ various acidic catalysts, including Brønsted or Lewis acids, to promote the condensation and cyclization. rgmcet.edu.in Microwave-assisted Paal-Knorr reactions have been shown to accelerate the synthesis, leading to higher yields in significantly shorter reaction times, presumably by minimizing thermal decomposition. nih.gov The reaction mechanism is understood to involve the formation of a hemiaminal, followed by a second attack from the amine onto the other carbonyl group and subsequent dehydration to yield the aromatic pyrrole ring. wikipedia.org

The table below summarizes various catalytic systems and conditions that have been developed to improve the Paal-Knorr synthesis, making it a more versatile and "green" methodology. rgmcet.edu.inresearchgate.net

| Catalyst/Condition | Reactants | Key Advantages |

| Acetic Acid | 1,4-Dicarbonyl, Primary Amine | Weakly acidic, accelerates reaction. organic-chemistry.org |

| Iodine (I₂) | 1,4-Dicarbonyl, Amine | Room temperature, solvent-free, short reaction times, excellent yields. rgmcet.edu.in |

| Microwave Irradiation | 1,4-Dicarbonyl, Amine | 3-5 times faster than conventional heating, higher yields. nih.gov |

| Magnesium Nitride (Mg₃N₂) | 1,4-Dicarbonyl | Serves as a source of ammonia for N-unsubstituted pyrroles. researchgate.net |

| Bismuth(III) nitrate (B79036) pentahydrate | 1,4-Dicarbonyl, Amine | Efficient Lewis acid catalyst for mild conditions. researchgate.net |

These modifications allow for the synthesis of a wide array of functionalized pyrroles, including precursors to 1H-pyrrole-2-carboxylic acid, under conditions compatible with various sensitive functional groups.

Beyond the classical named reactions, several contemporary annulation (ring-forming) strategies have emerged, offering novel pathways to polysubstituted pyrroles. These methods often involve transition-metal catalysis and provide access to complex pyrrole structures with high efficiency.

One sophisticated approach utilizes a multi-catalyst system (Palladium, Ruthenium, and Iron) to synthesize 2-substituted pyrroles. organic-chemistry.orguctm.edu The process begins with the Pd-catalyzed diallylation of an amine, followed by a Ru-catalyzed ring-closing metathesis to form a pyrroline, which is then aromatized using ferric chloride to yield the pyrrole. organic-chemistry.orguctm.edu

Gold-catalyzed reactions have also been employed in modern pyrrole synthesis. A notable example is a formal (3+2) annulation involving a gold-catalyzed cascade reaction that provides a modular approach to various substituted pyrroles. organic-chemistry.org Another advanced technique is a Palladium(II)-catalyzed oxidative cascade reaction of N-homoallylicamines with arylboronic acids, which constructs the pyrrole ring through sequential C-C and C-N bond formations. organic-chemistry.org These contemporary methods represent the cutting edge of heterocyclic synthesis, enabling the construction of the 1H-pyrrole-2-carboxylic acid core from diverse and readily available starting materials.

Introduction of the Ethynyl (B1212043) Moiety at the C4 Position

Once the 4-substituted-1H-pyrrole-2-carboxylic acid (or ester) core is synthesized, the next critical step is the introduction of the ethynyl group at the C4 position. This is typically achieved via cross-coupling reactions on a 4-halo-pyrrole precursor.

The Sonogashira reaction is the preeminent method for forming carbon-carbon bonds between sp² and sp carbon atoms, making it ideal for the ethynylation of aryl or heteroaryl halides. wikipedia.org The reaction employs a dual-catalyst system, consisting of a palladium complex and a copper(I) co-catalyst, to couple a terminal alkyne with an aryl or vinyl halide. wikipedia.org To synthesize 4-Ethynyl-1H-pyrrole-2-carboxylic acid, a 4-bromo- or 4-iodo-1H-pyrrole-2-carboxylate ester would be coupled with a suitable terminal alkyne, such as trimethylsilylacetylene, followed by deprotection.

The reaction is conducted under mild conditions, typically at room temperature in a basic medium, often using an amine like diethylamine (B46881) or triethylamine, which acts as both the base and sometimes the solvent. wikipedia.org The base is crucial for neutralizing the hydrogen halide byproduct formed during the reaction. wikipedia.org

The general catalytic cycle involves two interconnected parts:

The Palladium Cycle: Oxidative addition of the palladium(0) catalyst to the pyrrole halide, followed by transmetalation from the copper acetylide and reductive elimination to yield the final product and regenerate the catalyst.

The Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the base to form a copper(I) acetylide intermediate, which is the active species for the transmetalation step. wikipedia.org

While highly effective, a common side reaction is the copper-catalyzed oxidative homocoupling of the terminal alkyne, known as Glaser coupling. wikipedia.org To mitigate this, reactions are run under an inert atmosphere. Furthermore, copper-free Sonogashira variants have been developed, which successfully prevent the formation of these homocoupling byproducts, albeit sometimes requiring higher reaction temperatures or more specialized ligands. wikipedia.org

The table below outlines typical conditions for Sonogashira cross-coupling on heteroaromatic systems, which are applicable to the C4-ethynylation of a pyrrole precursor.

| Component | Example Reagents/Conditions | Purpose |

| Heteroaryl Halide | 4-Iodo- or 4-Bromo-1H-pyrrole-2-carboxylate | Substrate for coupling. Iodides are generally more reactive than bromides. wikipedia.org |

| Terminal Alkyne | Phenylacetylene, Trimethylsilylacetylene | Source of the ethynyl group. nih.gov |

| Palladium Catalyst | Pd(acac)₂, Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Primary catalyst for the cross-coupling cycle. nih.govresearchgate.net |

| Ligand | PPh₃ (Triphenylphosphine) | Stabilizes the palladium catalyst. nih.gov |

| Copper Co-catalyst | CuI (Copper(I) iodide) | Facilitates acetylide formation and transmetalation. wikipedia.orgnih.gov |

| Base/Solvent | Et₂NH, Et₃N, K₂CO₃ / DMF | Neutralizes HX byproduct; facilitates acetylide formation. wikipedia.orgnih.gov |

While the Sonogashira reaction is dominant, other cross-coupling protocols can be considered for the ethynylation of heteroaromatic systems like pyrrole. These alternatives may be advantageous if the Sonogashira reaction proves problematic, for instance, due to catalyst poisoning or incompatibility with other functional groups.

Alternative strategies often involve the use of different organometallic reagents in place of the copper acetylide. These include:

Stille Coupling: This reaction pairs the heteroaryl halide with an organotin reagent, such as an ethynylstannane (R₃Sn-C≡CR'). It is also palladium-catalyzed and is known for its tolerance of a wide variety of functional groups.

Negishi Coupling: This involves the reaction of the heteroaryl halide with an organozinc reagent (an ethynylzinc halide, XZn-C≡CR'), catalyzed by a palladium or nickel complex. Negishi couplings are often characterized by high reactivity and stereospecificity.

Suzuki Coupling: While less common for ethynylation, the Suzuki reaction can be adapted using an alkynylboron species (e.g., an alkynylboronate ester) to couple with the heteroaryl halide.

A more advanced and atom-economical future direction is the direct C-H activation/ethynylation . This approach would ideally bypass the need for a pre-halogenated pyrrole, allowing for the direct coupling of a terminal alkyne with a C-H bond at the C4 position. While significant progress has been made in C-H activation, achieving high regioselectivity on an electron-rich heterocycle like pyrrole remains a formidable synthetic challenge.

Catalyst Systems for Selective C-H Ethynylation

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the synthesis of complex organic molecules. The selective introduction of an ethynyl group at the C4 position of a pyrrole ring is a challenging transformation due to the intrinsic reactivity of the pyrrole nucleus, which typically favors substitution at the C2 and C5 positions. rsc.org Overcoming this regiochemical preference often requires the use of sophisticated catalyst systems and, in many cases, directing groups.

Transition metal catalysis, particularly with rhodium, palladium, and iridium, has been at the forefront of advancements in selective C-H activation. researchgate.net For the specific task of C-H alkynylation, rhodium catalysts have shown considerable promise. bohrium.comsemanticscholar.org While direct C4-ethynylation of a simple pyrrole is sparsely documented, the principles can be extrapolated from related C-H functionalization reactions. The use of a directing group (DG) attached to the pyrrole nitrogen or another position on the ring is a common strategy to achieve C4 selectivity. The directing group coordinates to the metal center, bringing the catalyst into proximity of the targeted C-H bond and facilitating its activation. For instance, a trifluoromethylcarbonyl group has been shown to direct C4-alkenylation of pyrroles with a rhodium catalyst. orientjchem.org

The general mechanism for such a transformation involves the coordination of the directing group to the transition metal catalyst, followed by cyclometalation to form a metallacyclic intermediate. This intermediate then reacts with an ethynylating agent, such as an ethynyl halide or a hypervalent iodine reagent, through oxidative addition. Subsequent reductive elimination furnishes the C4-ethynylated pyrrole and regenerates the active catalyst.

Below is a table summarizing potential catalyst systems for selective C-H alkynylation of pyrrole derivatives, which could be adapted for the synthesis of a 4-ethynylpyrrole precursor.

| Catalyst System | Directing Group (DG) | Ethynylating Agent | Key Features | Reference |

|---|---|---|---|---|

| [Rh(Cp*)Cl2]2 / AgSbF6 | Ketone | Ethynyl Bromides | Ketone at C3 can direct functionalization to C4. | orientjchem.orgacs.org |

| Pd(OAc)2 / Ligand | N-Piv | Silylethynes | Pivaloyl group on nitrogen can influence regioselectivity. | rsc.orgresearchgate.net |

| [Ir(cod)Cl]2 / Ligand | Thiocarbonyl | Trialkylethynylsilanes | Thiocarbonyl group offers alternative coordination for the metal. |

Introduction of the Carboxylic Acid Moiety at the C2 Position

The introduction of a carboxylic acid group at the C2 position of the pyrrole ring is a critical step in the synthesis of the target molecule. Several strategies have been developed for the regioselective carboxylation of pyrrole derivatives.

Carboxylation Strategies for Pyrrole Derivatives

The C2 position of the pyrrole ring is the most nucleophilic and is therefore the most common site for electrophilic substitution. organic-chemistry.org This inherent reactivity can be exploited for direct carboxylation.

One of the most common methods involves the use of organometallic intermediates . Deprotonation of the N-H of a protected pyrrole with a strong base like n-butyllithium, followed by lithiation at the C2 position, generates a 2-lithiopyrrole species. This nucleophilic intermediate can then be quenched with carbon dioxide (CO2) to afford the corresponding pyrrole-2-carboxylic acid after acidic workup.

The Vilsmeier-Haack reaction provides an indirect route to carboxylation. This reaction typically uses phosphoryl chloride (POCl3) and dimethylformamide (DMF) to introduce a formyl group (-CHO) at the C2 position of electron-rich heterocycles like pyrrole. rsc.orgresearchgate.netsemanticscholar.org The resulting pyrrole-2-carboxaldehyde can then be oxidized to the carboxylic acid using a variety of oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or silver oxide (Ag2O).

The Kolbe-Schmitt reaction , traditionally used for the carboxylation of phenols, has also been reported for pyrroles. researchgate.netrsc.org This reaction involves heating the potassium salt of pyrrole with carbon dioxide under pressure to yield potassium pyrrole-2-carboxylate.

More recently, enzymatic carboxylation has emerged as a green and highly selective alternative. For instance, the combination of a UbiD-type decarboxylase and a carboxylic acid reductase can achieve the carboxylation of pyrrole to form pyrrole-2-carbaldehyde, which can be subsequently oxidized. rsc.org

| Method | Reagents | Key Features | Reference |

|---|---|---|---|

| Organometallic Route | 1. Strong Base (e.g., n-BuLi) 2. CO2 3. H3O+ | High regioselectivity for the C2 position. Requires a protected pyrrole. | researchgate.net |

| Vilsmeier-Haack & Oxidation | 1. POCl3, DMF 2. Oxidizing Agent (e.g., KMnO4) | Indirect method, proceeds via a formyl intermediate. | researchgate.netsemanticscholar.org |

| Kolbe-Schmitt Reaction | 1. KOH 2. CO2, High Pressure & Temp. | Direct carboxylation of the pyrrole salt. | rsc.org |

| Enzymatic Carboxylation | Decarboxylase/Reductase enzymes, CO2 | Green and highly selective under mild conditions. | rsc.org |

Protection and Deprotection Group Methodologies for Carboxylic Acids

In a multi-step synthesis, it is often necessary to protect the carboxylic acid functionality to prevent it from interfering with subsequent reactions. The most common protecting groups for carboxylic acids are esters. The choice of the ester is critical and depends on the stability of the pyrrole ring and other functional groups to the deprotection conditions.

Methyl and Ethyl Esters are common protecting groups due to their ease of formation via Fischer esterification and their relative stability. acs.org Deprotection is typically achieved by hydrolysis under basic conditions (e.g., using NaOH or KOH) or acidic conditions (e.g., using HCl or H2SO4). cam.ac.ukresearchgate.net

Benzyl Esters offer the advantage of being removable under neutral conditions through catalytic hydrogenolysis (e.g., H2, Pd/C). This method is particularly useful when the molecule contains acid- or base-sensitive functional groups.

tert-Butyl Esters are readily cleaved under acidic conditions (e.g., trifluoroacetic acid) and are stable to basic and nucleophilic reagents. This orthogonality makes them valuable in complex syntheses.

Silyl Esters , such as trimethylsilyl (B98337) (TMS) or triethylsilyl (TES) esters, are another class of protecting groups that can be removed under mild, often neutral, conditions using fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF).

| Protecting Group | Formation | Deprotection Conditions | Key Features | Reference |

|---|---|---|---|---|

| Methyl/Ethyl Ester | ROH, Acid catalyst (e.g., H2SO4) | Acid or base hydrolysis | Stable and commonly used. | acs.org |

| Benzyl Ester | BnOH, Acid catalyst | H2, Pd/C (Hydrogenolysis) | Cleavage under neutral conditions. | rsc.org |

| tert-Butyl Ester | Isobutylene, Acid catalyst | Strong acid (e.g., TFA) | Stable to base and nucleophiles. | rsc.org |

| Silyl Ester (e.g., TBDMS) | TBDMSCl, Imidazole | Fluoride source (e.g., TBAF) | Cleavage under mild, neutral conditions. | rsc.org |

Sequential and Convergent Synthesis Approaches for 4-Ethynyl-1H-pyrrole-2-carboxylic acid

The construction of a polysubstituted pyrrole like 4-ethynyl-1H-pyrrole-2-carboxylic acid can be approached through either a sequential (linear) or a convergent strategy.

A sequential synthesis would involve starting with a pre-formed pyrrole ring and introducing the functional groups one by one. For example, one could start with pyrrole-2-carboxylic acid (or its ester), protect the nitrogen and the carboxylic acid, and then perform a regioselective C-H ethynylation at the C4 position. Alternatively, one could start with a 4-halopyrrole derivative, introduce the ethynyl group via a Sonogashira coupling, and then perform carboxylation at the C2 position. The order of these steps would be crucial to manage the reactivity and regioselectivity of the pyrrole ring.

A convergent synthesis would involve the preparation of key fragments separately, which are then combined in a later step to form the pyrrole ring. Multicomponent reactions (MCRs) are a powerful tool for convergent synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. researchgate.netbohrium.comorientjchem.orgacs.org For the target molecule, a convergent approach could involve the reaction of a component containing the ethynyl group with other precursors that form the pyrrole ring and incorporate the carboxylic acid functionality (or a precursor to it). For instance, a [2+2+1] cycloaddition strategy could potentially be employed, where an alkyne bearing the ethynyl substituent reacts with another alkyne and a source of nitrogen to form the pyrrole core. rsc.org

Exploration of Sustainable and Green Chemistry Routes in the Synthesis of 4-Ethynyl-1H-pyrrole-2-carboxylic acid

In recent years, there has been a significant push towards the development of more sustainable and environmentally friendly synthetic methods in chemistry. The principles of green chemistry, such as atom economy, use of renewable feedstocks, and avoidance of hazardous solvents and reagents, are increasingly being applied to the synthesis of heterocyclic compounds like pyrroles.

Several green approaches to pyrrole synthesis have been reported. The Paal-Knorr synthesis , a classic method for forming pyrroles from 1,4-dicarbonyl compounds and amines, can be performed under greener conditions using water as a solvent and biodegradable catalysts. orientjchem.org Organocatalysis, which avoids the use of heavy metals, is another area of active research for pyrrole synthesis. For instance, vitamin B1 has been used as an organocatalyst for the Paal-Knorr reaction.

The use of biomass-derived starting materials is a key aspect of green chemistry. There are reports of synthesizing pyrrole-2-carboxylic acid from cellulose (B213188) and chitin-based feedstocks. Such approaches reduce the reliance on petrochemical sources.

Enzymatic catalysis , as mentioned for carboxylation, offers a highly selective and environmentally benign route to functionalized pyrroles. rsc.org These reactions are typically performed in aqueous media under mild conditions.

For the specific functionalization steps, such as C-H ethynylation, the development of catalysts based on earth-abundant and non-toxic metals is a major goal. Additionally, performing reactions in green solvents like water, ethanol, or supercritical CO2, or under solvent-free conditions (mechanochemistry), can significantly reduce the environmental impact of the synthesis. organic-chemistry.org

Process Optimization and Scale-Up Considerations in 4-Ethynyl-1H-pyrrole-2-carboxylic acid Synthesis

The transition of a synthetic route from a laboratory scale to an industrial scale requires careful process optimization and consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

Reaction conditions such as temperature, pressure, reaction time, and catalyst loading must be optimized to maximize yield and minimize the formation of byproducts. Statistical methods like Design of Experiments (DoE) can be employed to efficiently explore the parameter space and identify optimal conditions.

Solvent selection is critical, not only for reaction performance but also for safety, environmental impact, and ease of removal. The use of hazardous solvents should be minimized or replaced with greener alternatives.

Purification methods need to be scalable. While chromatography is common in the lab, it is often not practical for large-scale production. Crystallization, distillation, and extraction are preferred methods for industrial-scale purification.

The thermal safety of the process must be thoroughly evaluated. Exothermic reactions need to be carefully controlled to prevent thermal runaways. Reaction calorimetry can be used to study the heat flow of reactions and assess potential hazards.

The choice of reactor type can also be important. While batch reactors are common, continuous flow reactors can offer several advantages for scale-up, including better heat and mass transfer, improved safety, and the potential for automation.

Finally, a thorough cost analysis of the entire process, including the price of starting materials, reagents, solvents, energy consumption, and waste disposal, is essential to determine the economic viability of the synthesis on a large scale.

Elucidating Reactivity and Mechanistic Pathways of 4 Ethynyl 1h Pyrrole 2 Carboxylic Acid

Transformations Involving the Ethynyl (B1212043) Group of 4-Ethynyl-1H-pyrrole-2-carboxylic acid

The terminal alkyne, or ethynyl group, is a hub of reactivity, amenable to a wide array of addition and coupling reactions. Its participation in "click chemistry" reactions is particularly notable for its efficiency and specificity.

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, renowned for its reliability and high yields in forming 1,2,3-triazoles. nih.govrsc.org This reaction involves the [3+2] cycloaddition of the terminal alkyne of 4-Ethynyl-1H-pyrrole-2-carboxylic acid with an organic azide (B81097). A key feature of the CuAAC is its exceptional regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. nih.govmdpi.com The reaction proceeds under mild conditions and is tolerant of a wide range of functional groups. nih.govnih.gov

The mechanism of CuAAC is complex, involving coordination complexes of copper(I) acetylides. nih.govrsc.org Kinetic studies on similar reactions have often revealed a second-order dependence on the concentration of the copper(I) catalyst, suggesting that a dinuclear copper intermediate is involved in the rate-determining step. nih.govacs.org The reaction is initiated by the formation of a copper(I) acetylide from the terminal alkyne. This intermediate then reacts with the azide, proceeding through a six-membered copper-containing ring to form the triazole product after protonolysis. acs.org The presence of the carboxylic acid on the pyrrole (B145914) ring of the substrate could potentially influence the reaction rate, as acids have been shown to promote key steps in the catalytic cycle.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Catalyst | Cu(I) source (e.g., CuSO₄/sodium ascorbate, CuI, [Cu(PPh₃)₃Br]) | nih.govacs.org |

| Solvent | Water, t-BuOH, THF, DMSO, or mixtures | nih.govmdpi.com |

| Temperature | Room temperature to mild heating (e.g., 80°C) | nih.govacs.org |

| Key Feature | Forms 1,4-disubstituted 1,2,3-triazoles exclusively | nih.govmdpi.com |

As a powerful complement to CuAAC, the Ruthenium(II)-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a direct synthetic route to the alternative 1,5-disubstituted 1,2,3-triazole regioisomer. acs.orgorganic-chemistry.orgchalmers.se This transformation is typically catalyzed by pentamethylcyclopentadienyl ruthenium chloride complexes, such as [CpRuCl(PPh₃)₂] or [CpRuCl(COD)]. organic-chemistry.orgnih.gov

The mechanism of RuAAC is distinct from its copper-catalyzed counterpart. It is proposed to proceed via the oxidative coupling of the azide and the alkyne to the ruthenium center, forming a six-membered ruthenacycle intermediate. organic-chemistry.orgnih.gov This is followed by reductive elimination, which forms the triazole ring and regenerates the catalyst. organic-chemistry.org This pathway accounts for the observed regioselectivity, where the first carbon-nitrogen bond forms between the more electronegative carbon of the alkyne and the terminal nitrogen of the azide. nih.gov A significant advantage of RuAAC is its ability to catalyze the cycloaddition of both terminal and internal alkynes, broadening its synthetic utility compared to CuAAC. acs.orgorganic-chemistry.org

| Reaction | Catalyst | Product Regioisomer | Reference |

|---|---|---|---|

| CuAAC | Copper(I) | 1,4-disubstituted | nih.gov |

| RuAAC | Ruthenium(II) | 1,5-disubstituted | acs.orgorganic-chemistry.org |

Beyond azide-alkyne cycloadditions, the ethynyl group of the title compound is susceptible to other click reactions, most notably the thiol-yne reaction. This reaction involves the addition of a thiol across the alkyne's triple bond. The process can be initiated by radicals (often using a photoinitiator and UV light) or catalyzed by bases or transition metals. rsc.orgnih.gov The radical-mediated thiol-yne reaction typically proceeds in a stepwise manner. The first addition of a thiyl radical to the alkyne yields a vinyl sulfide (B99878) intermediate. A second thiol can then add to this intermediate, resulting in a dithioether product. rsc.org Alternatively, the reaction can be controlled to favor the single addition product. The nucleophilic conjugate addition of thiols to activated alkynes, also known as alkyne hydrothiolation, is another powerful method for forming vinyl sulfides, often with high regio- and stereoselectivity. nih.govresearchgate.net

Standard alkyne chemistry can be applied to the ethynyl group of 4-Ethynyl-1H-pyrrole-2-carboxylic acid.

Hydration: The acid-catalyzed hydration (e.g., using HgSO₄ in aqueous H₂SO₄) of the terminal alkyne would be expected to follow Markovnikov's rule, yielding an enol intermediate that tautomerizes to the corresponding methyl ketone, resulting in 4-acetyl-1H-pyrrole-2-carboxylic acid.

Hydrohalogenation: The addition of hydrogen halides (HX) across the triple bond would also follow Markovnikov's rule, leading to a vinyl halide. A second addition of HX would yield a geminal dihalide.

Hydrogenation: The ethynyl group can be fully or partially reduced. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with H₂ gas would reduce the alkyne to an ethyl group (4-ethyl-1H-pyrrole-2-carboxylic acid). researchgate.net To achieve partial reduction and stop at the alkene stage (4-vinyl-1H-pyrrole-2-carboxylic acid), a poisoned catalyst such as Lindlar's catalyst is typically employed, which results in the syn-addition of hydrogen to form a cis-alkene. Studies on the reaction of hydrogen atoms with the pyrrole ring itself indicate that addition to the C2 or C3 positions of the ring is also possible under specific low-temperature conditions. nih.gov

The terminal alkyne is an excellent substrate for carbon-carbon bond-forming coupling reactions.

Oxidative Coupling: The Sonogashira coupling is a prominent example, involving the reaction of a terminal alkyne with an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI) in the presence of a base. wikipedia.orgorganic-chemistry.org Applying this to 4-Ethynyl-1H-pyrrole-2-carboxylic acid would allow for the direct attachment of various aryl or vinyl substituents to the C4 position of the pyrrole ring via a new ethynyl linkage. Other oxidative couplings, such as the Glaser coupling (homocoupling of terminal alkynes using a copper catalyst and an oxidant like O₂) or the Eglinton and Hay couplings, could be used to synthesize symmetric 1,4-bis(1H-pyrrole-2-carboxylic acid)buta-1,3-diyne derivatives.

Reductive Coupling: While less common than oxidative couplings for terminal alkynes, reductive cross-coupling reactions can also be employed. For instance, copper hydride (CuH)-catalyzed coupling reactions have been developed to synthesize various substituted heterocycles. mdpi.com

Reactions of the Carboxylic Acid Functionality in 4-Ethynyl-1H-pyrrole-2-carboxylic acid

The carboxylic acid group at the C2 position of the pyrrole ring undergoes typical transformations such as esterification and amidation, which are fundamental for creating derivatives with diverse properties.

Esterification: Standard Fischer esterification conditions, involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., H₂SO₄), can convert the carboxylic acid to its corresponding ester. This reaction is reversible and often requires removal of water to drive it to completion.

Amidation: The formation of an amide bond is a crucial reaction in medicinal chemistry. asiaresearchnews.comnih.gov Direct thermal dehydration of the carboxylic acid with an amine is possible but often requires harsh conditions. More commonly, the carboxylic acid is first activated using a coupling agent. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are frequently used to facilitate amide bond formation between pyrrole carboxylic acids and amines. google.com Newer, one-pot methods have also been developed that utilize reagents like di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalyst such as 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) to achieve efficient N-acylation of various heterocycles. asiaresearchnews.com Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the desired amide.

Esterification and Amidation Strategies and Their Reaction Kinetics

The conversion of the carboxylic acid group in 4-ethynyl-1H-pyrrole-2-carboxylic acid into esters and amides is a critical transformation for modifying its properties and for its incorporation into larger molecular frameworks.

Esterification: The most common strategy for the esterification of carboxylic acids is the Fischer-Speier esterification. masterorganicchemistry.commasterorganicchemistry.com This method involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is typically used in large excess, or water is removed as it is formed. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity, followed by a nucleophilic attack from the alcohol. Subsequent proton transfer and elimination of water yield the ester. masterorganicchemistry.com The reaction kinetics generally follow a second-order rate law. jptcp.com

Amidation: Forming an amide bond from a carboxylic acid and an amine requires the activation of the carboxyl group, as direct reaction is generally inefficient. nih.govluxembourg-bio.com This is achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. luxembourg-bio.comgoogle.com In the context of pyrrole-based carboxylic acids, these methods are frequently employed. google.com The activated intermediate, often an active ester or an O-acylisourea, is then susceptible to nucleophilic attack by the amine to form the amide. nih.gov This process is fundamental in peptide synthesis and is highly efficient under mild conditions. bachem.com

Commonly used coupling reagents for this transformation are summarized in the table below. The choice of reagent can be critical to avoid side reactions and racemization, especially with chiral substrates. bachem.compeptide.com

Interactive Data Table: Common Coupling Reagents for Amidation

| Reagent Class | Example Reagents | Byproducts | Key Features |

| Carbodiimides | DCC, EDC, DIC | Ureas | Widely used; DCC byproduct is poorly soluble, while EDC byproduct is water-soluble. peptide.comresearchgate.net |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Phosphine oxides | High efficiency, low racemization; PyAOP is particularly effective for hindered couplings. bachem.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU | Tetramethylurea | Very efficient and fast; HATU is highly reactive due to the formation of HOAt esters. researchgate.net |

| Imidazolium-based | CDI | Imidazole | Forms a reactive acylimidazole intermediate. nih.gov |

| Triphosphonate Anhydrides | T3P® | Phosphonic acids | Effective and produces water-soluble byproducts. google.com |

While specific kinetic data for the esterification and amidation of 4-ethynyl-1H-pyrrole-2-carboxylic acid are not extensively documented, the rates are influenced by standard factors such as steric hindrance around the carboxyl group, the nucleophilicity of the alcohol or amine, the choice of coupling agent and solvent, and the reaction temperature.

Decarboxylation Pathways and Mechanisms

The decarboxylation of pyrrole-2-carboxylic acids is a well-studied process that proceeds via a distinct mechanism under acidic conditions. researchgate.netnih.gov Unlike typical decarboxylation reactions that involve the direct cleavage of a C-C bond to release CO₂, the acid-catalyzed decarboxylation of pyrrole-2-carboxylic acid follows an associative, hydrolytic pathway. nih.govchempedia.infonih.gov

The mechanism is initiated by the protonation of the pyrrole ring, primarily at the C2 position. nih.gov This is followed by the nucleophilic addition of a water molecule to the carboxyl group. researchgate.netchempedia.infoworldscientific.com This step, which is often rate-determining, leads to the formation of a tetrahedral intermediate. worldscientific.com Subsequent C-C bond cleavage does not produce carbon dioxide directly but rather protonated carbonic acid (C(OH)₃⁺), a viable reaction intermediate. researchgate.netnih.govnih.gov This species rapidly dissociates into H₃O⁺ and CO₂. nih.gov This associative mechanism is favored because it avoids the formation of the high-energy conjugate acid of carbon dioxide. nih.govnih.gov

Studies on the parent compound have provided significant mechanistic insights:

The reaction is first-order with respect to the substrate at a fixed pH. researchgate.net

The rate increases significantly as the acidity of the solution increases (from pH 3 down to 10 M HCl). researchgate.net

Kinetic isotope effect studies and activation parameters support the hydrolytic mechanism. nih.govresearchgate.net

Activation of Carboxylic Acid for Coupling and Macrocyclization

The activation of the carboxylic acid group is a prerequisite for its participation in coupling reactions and subsequent macrocyclization events. This process is identical to the initial step of amidation, where a coupling reagent transforms the carboxylic acid into a more reactive species. nih.govlookchemmall.com This activated intermediate can then react with a nucleophile, which can be part of another molecule (intermolecular coupling) or within the same molecule (intramolecular coupling, leading to macrocyclization). peptide.com

The most common strategy involves the in-situ formation of an active ester. Reagents such as HATU, HBTU, and PyBOP are highly effective for this purpose, generating OAt or OBt esters which are highly susceptible to nucleophilic attack by an amine. luxembourg-bio.com

The general mechanism for activation and coupling involves:

Activation: The carboxylic acid reacts with the coupling reagent (e.g., a carbodiimide (B86325) or a phosphonium/aminium salt) to form a highly reactive intermediate. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can be used to form active esters, which minimizes side reactions and reduces racemization. luxembourg-bio.com

Coupling: The activated species is then treated with a nucleophile (typically an amine). In macrocyclization, this amine is tethered to the pyrrole-containing molecule, and the intramolecular reaction forms a large ring structure.

The efficiency of these reactions depends on the choice of activating agent, solvent, base, and reaction conditions, particularly for challenging macrocyclization reactions where high-dilution conditions are often necessary to favor the intramolecular pathway over intermolecular polymerization.

Reactivity of the Pyrrole Nucleus in 4-Ethynyl-1H-pyrrole-2-carboxylic acid

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to attack by electrophiles. The substituents on the ring—the carboxylic acid at C2 and the ethynyl group at C4—modulate this inherent reactivity and direct the position of further functionalization.

Electrophilic Aromatic Substitution Reactions on the Pyrrole Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of pyrroles. The nitrogen atom's lone pair of electrons significantly increases the electron density of the ring, making it much more reactive than benzene. Substitution typically occurs at the C2 (α) position due to the superior resonance stabilization of the resulting cationic intermediate (arenium ion).

In 4-ethynyl-1H-pyrrole-2-carboxylic acid, positions C2 and C4 are already substituted. The remaining open positions are C3 and C5. The directing effects of the existing substituents determine the regiochemical outcome:

-NH- group: Strongly activating and directs incoming electrophiles to the ortho (C2, C5) and para (C3, C4) positions.

-COOH group: Deactivating and meta-directing (directs to C4).

-C≡CH group: Deactivating and meta-directing (directs to C2).

Considering these effects, the powerful activating and ortho-directing influence of the nitrogen atom is dominant. Therefore, electrophilic substitution is strongly favored at the C5 position .

Common EAS reactions applicable to this system include:

Halogenation: Introduction of halogen atoms (Cl, Br, I) using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine. Decarboxylative halogenation is also a known reaction for pyrrole-2-carboxylic acids. nih.govacs.org

Nitration: Typically performed under mild conditions to avoid oxidation of the sensitive pyrrole ring.

Acylation: Friedel-Crafts acylation can introduce acyl groups, usually at the C5 position.

N-Functionalization of the Pyrrole Nitrogen Atom

The nitrogen atom of the pyrrole ring can act as a nucleophile, allowing for the introduction of various functional groups. This N-functionalization typically proceeds via deprotonation of the N-H group with a base to form the corresponding pyrrolide anion, which is a much stronger nucleophile.

N-Alkylation: The pyrrolide anion, generated using bases such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), readily reacts with alkyl halides or other alkylating agents to form N-alkylated pyrroles. researchgate.netbeilstein-journals.org

N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields N-acylpyrroles.

It is important to note that the carboxylic acid proton is more acidic than the N-H proton. Therefore, N-functionalization reactions often require at least two equivalents of base or prior protection/conversion of the carboxylic acid group (e.g., to an ester) to ensure deprotonation occurs at the nitrogen atom.

Metalation and Subsequent Functionalization of the Pyrrole System

Direct metalation using strong bases like organolithium reagents (e.g., n-butyllithium) is a powerful method for functionalizing the pyrrole ring. The regioselectivity of this deprotonation is governed by the acidity of the various C-H and N-H protons.

In 4-ethynyl-1H-pyrrole-2-carboxylic acid, there are several acidic protons. The reaction outcome depends on the stoichiometry of the base used:

First equivalent of base: Deprotonates the most acidic proton, which is the carboxylic acid proton.

Second equivalent of base: Deprotonates the N-H proton, forming a dianion.

Third equivalent of base: If a third equivalent of a very strong base is used, it could potentially deprotonate a C-H proton. The most likely site for C-metalation would be the C5 position, as its acidity is enhanced by the adjacent electron-donating nitrogen and the inductive effect of the sp-hybridized carbon of the ethynyl group at C4.

The resulting organometallic (typically organolithium) species can then be trapped with a wide range of electrophiles (e.g., alkyl halides, aldehydes, ketones, CO₂, etc.) to introduce new substituents onto the pyrrole ring with high regioselectivity. This strategy provides a versatile route to highly functionalized pyrrole derivatives that may be difficult to access through electrophilic substitution.

Chemoselectivity and Regioselectivity Investigations in Multi-Functionalized 4-Ethynyl-1H-pyrrole-2-carboxylic acid Transformations

The presence of the ethynyl, carboxylic acid, and the pyrrole N-H functionalities within the same molecule necessitates a careful selection of reaction conditions to achieve desired chemical outcomes. The inherent reactivity differences between these groups form the basis of chemoselective transformations.

The terminal alkyne at the C4 position is a particularly versatile handle for a variety of coupling reactions. For instance, Sonogashira cross-coupling reactions, a cornerstone of carbon-carbon bond formation, can be selectively performed at the ethynyl group. The choice of catalyst and reaction conditions is paramount in preventing undesired side reactions, such as the decarboxylative coupling of the carboxylic acid. Palladium-based catalysts, often in conjunction with a copper co-catalyst, have been effectively employed for this purpose. The regioselectivity of such couplings is inherently controlled by the position of the ethynyl group on the pyrrole ring.

Furthermore, the pyrrole ring itself can participate in various transformations. Electrophilic substitution reactions, a hallmark of aromatic heterocycles, can be directed to specific positions based on the electronic nature of the existing substituents. The carboxylic acid group at C2 is an electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack and directs incoming electrophiles to the C4 and C5 positions. Conversely, the ethynyl group can also influence the regiochemical outcome of these reactions.

Intramolecular cyclization reactions represent another important class of transformations for this molecule. The proximity of the carboxylic acid and the ethynyl group can facilitate cyclization to form fused heterocyclic systems. The regioselectivity of these cyclizations, specifically whether a 5-exo-dig or a 6-endo-dig cyclization is favored, can be influenced by the choice of catalyst and reaction conditions.

The following table summarizes the observed chemoselectivity and regioselectivity in key transformations of 4-ethynyl-1H-pyrrole-2-carboxylic acid and its derivatives, based on findings from related systems.

| Transformation | Reagents and Conditions | Major Product | Selectivity |

| Sonogashira Coupling | Aryl halide, Pd catalyst, Cu(I) co-catalyst, base | 4-(Arylethynyl)-1H-pyrrole-2-carboxylic acid | High Chemoselectivity for the alkyne |

| Electrophilic Halogenation | N-Halosuccinimide | 5-Halo-4-ethynyl-1H-pyrrole-2-carboxylic acid | High Regioselectivity at C5 |

| Intramolecular Cyclization | Acid or metal catalyst | Fused lactone or other bicyclic systems | Regioselectivity dependent on catalyst |

Catalytic Activation and Mechanistic Studies of 4-Ethynyl-1H-pyrrole-2-carboxylic acid Reactivity

The reactivity of 4-ethynyl-1H-pyrrole-2-carboxylic acid can be significantly enhanced and controlled through the use of various catalytic systems. The activation of the terminal alkyne is a key strategy for many of its transformations.

Transition metal catalysts, particularly those based on palladium, copper, gold, and ruthenium, play a pivotal role in activating the C-C triple bond. In Sonogashira couplings, a plausible catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with a copper acetylide intermediate formed from 4-ethynyl-1H-pyrrole-2-carboxylic acid. Reductive elimination then yields the coupled product and regenerates the Pd(0) catalyst.

Gold and other π-acidic metals are known to activate alkynes towards nucleophilic attack. This mode of activation is central to intramolecular cyclization reactions. The coordination of the metal to the alkyne increases its electrophilicity, facilitating the attack by the oxygen of the carboxylic acid. The subsequent steps of the mechanism would then determine the final product structure.

Mechanistic studies, often employing techniques such as in-situ spectroscopy, kinetic analysis, and computational modeling, are crucial for understanding the intricate details of these transformations. For instance, density functional theory (DFT) calculations can provide insights into the transition state energies for different reaction pathways, helping to rationalize the observed regioselectivity in cyclization reactions.

The interplay between the different functional groups can also be exploited in cascade reactions, where a single catalytic system orchestrates a series of transformations in a one-pot fashion. For example, a catalyst could first promote a coupling reaction at the ethynyl group, with the resulting product then undergoing a subsequent intramolecular cyclization.

The table below outlines key aspects of catalytic activation and mechanistic pathways for reactions involving the ethynyl functionality on pyrrole scaffolds.

| Reaction Type | Catalyst System | Mode of Activation | Key Mechanistic Steps |

| Cross-Coupling | Pd(0)/Cu(I) | Oxidative addition/Transmetalation | Formation of a palladium-acetylide complex, reductive elimination. |

| Cyclization | Au(I) or other π-acids | π-Activation of the alkyne | Nucleophilic attack of the carboxylic acid onto the activated alkyne. |

| Hydrofunctionalization | Ru or Rh complexes | Hydrometalation | Insertion of the alkyne into a metal-hydride bond. |

Computational and Theoretical Studies on 4 Ethynyl 1h Pyrrole 2 Carboxylic Acid

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis of 4-Ethynyl-1H-pyrrole-2-carboxylic acid

The electronic properties of a molecule are fundamental to its reactivity. A Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. rdd.edu.iq

For a hypothetical analysis of 4-Ethynyl-1H-pyrrole-2-carboxylic acid, DFT calculations would be performed to determine the energies of these orbitals. It is expected that the π-systems of the pyrrole (B145914) ring, the carboxylic acid group, and the ethynyl (B1212043) group would all contribute to the frontier orbitals. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. researchgate.net In related pyrrole derivatives, the HOMO and LUMO are typically delocalized across the aromatic core and its substituents. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Properties (Note: The following data is illustrative and not based on actual published results for this specific compound.)

| Parameter | Expected Value (eV) | Description |

|---|---|---|

| EHOMO | ~ -6.5 to -5.5 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | ~ -2.0 to -1.0 | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap (ΔE) | ~ 4.0 to 5.0 | Indicator of chemical reactivity and stability |

Quantum Chemical Calculation of Reactivity Indices and Local Reactivity Descriptors

Global reactivity descriptors, derived from conceptual DFT, provide quantitative measures of a molecule's reactivity. Parameters such as electronegativity (χ), chemical hardness (η), and softness (S) can be calculated from the HOMO and LUMO energies. Local reactivity descriptors, like the Fukui function, would identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. For pyrrole derivatives, the nitrogen and specific carbon atoms of the ring are often identified as key reactive sites.

Conformational Analysis and Energy Landscapes of 4-Ethynyl-1H-pyrrole-2-carboxylic acid and its Rotamers

Like other 2-substituted pyrroles, 4-Ethynyl-1H-pyrrole-2-carboxylic acid is expected to exist as different rotamers due to the rotation around the single bond connecting the pyrrole ring and the carboxylic acid group. Studies on the parent pyrrole-2-carboxylic acid show the existence of two primary planar conformers: syn and anti (also referred to as cis and trans), which differ in the orientation of the carbonyl group relative to the pyrrole N-H bond. longdom.orgnih.gov

DFT calculations on similar 2-acylpyrroles have shown that the syn-rotamer is generally more stable. longdom.org A computational study on 4-Ethynyl-1H-pyrrole-2-carboxylic acid would involve mapping the potential energy surface by systematically rotating the C-C bond to identify the stable conformers and the energy barriers between them.

Spectroscopic Property Prediction Methodologies (e.g., NMR chemical shifts, vibrational frequencies)

Quantum chemical calculations are widely used to predict spectroscopic properties. The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). mdpi.com Predicted spectra are often compared with experimental data to confirm molecular structures. For vibrational spectroscopy (IR and Raman), DFT calculations can predict the frequencies and intensities of vibrational modes. mdpi.com A complete vibrational assignment would be supported by calculating the Potential Energy Distribution (PED).

Table 2: Predicted Characteristic ¹H NMR Chemical Shifts (Note: These are estimated ranges based on typical values for similar functional groups and are not from specific calculations for this compound.)

| Proton | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| Pyrrole N-H | 11.0 - 12.5 | Broad singlet, deshielded |

| Carboxylic Acid O-H | 10.0 - 13.0 | Very broad singlet, concentration dependent |

| Pyrrole C-H (ring) | 6.0 - 7.5 | Doublets or triplets depending on position |

| Acetylenic C-H | 2.5 - 3.5 | Singlet, characteristic of terminal alkynes |

Computational Modeling of Reaction Mechanisms Involving 4-Ethynyl-1H-pyrrole-2-carboxylic acid

Computational modeling can elucidate the step-by-step mechanisms of chemical reactions. This involves locating transition states and calculating activation energies to determine the most favorable reaction pathways. For 4-Ethynyl-1H-pyrrole-2-carboxylic acid, potential reactions for study could include electrophilic substitution on the pyrrole ring, reactions involving the carboxylic acid group (e.g., esterification), or addition reactions across the ethynyl triple bond. Such studies provide insights that are often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations of 4-Ethynyl-1H-pyrrole-2-carboxylic acid in Solution and Solid State

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insight into the dynamic behavior of systems in different environments. An MD simulation of 4-Ethynyl-1H-pyrrole-2-carboxylic acid in a solvent like water or DMSO would reveal information about its solvation structure and conformational dynamics in solution. biointerfaceresearch.com Solid-state MD simulations could be used to study the stability of predicted crystal structures and to understand phenomena like phase transitions or the diffusion of small molecules within the crystal lattice. researchgate.netnih.gov

Advanced Analytical and Characterization Methodologies for 4 Ethynyl 1h Pyrrole 2 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Principles for Structural Elucidation of 4-Ethynyl-1H-pyrrole-2-carboxylic acid Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including complex heterocyclic systems like substituted pyrroles. ipb.ptomicsonline.org

The ¹H and ¹³C NMR spectra of 4-Ethynyl-1H-pyrrole-2-carboxylic acid derivatives provide a wealth of information regarding the electronic environment of each nucleus. The chemical shifts (δ) are highly sensitive to the effects of substituents on the pyrrole (B145914) ring. cdnsciencepub.com

In ¹H NMR, the pyrrole ring protons typically appear in the aromatic region. The proton on the ethynyl (B1212043) group (H-C≡) is expected to resonate at a characteristic upfield position compared to aromatic protons. The N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration, while the carboxylic acid proton (COOH) appears as a highly deshielded singlet at a very low field.

In ¹³C NMR, the carbonyl carbon of the carboxylic acid group is found at the downfield end of the spectrum. The sp-hybridized carbons of the ethynyl group have distinct chemical shifts. The chemical shifts of the pyrrole ring carbons are influenced by the electron-withdrawing nature of the carboxylic acid and the electronic effects of the ethynyl group.

Spin-spin coupling constants (J) provide information about the connectivity of protons. For pyrrole derivatives, the magnitude of the coupling constants between adjacent ring protons and those across the ring can be used to confirm substitution patterns. cdnsciencepub.com

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for 4-Ethynyl-1H-pyrrole-2-carboxylic acid Derivatives

| Atom | Nucleus | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|---|

| Pyrrole Ring Protons (H-3, H-5) | ¹H | 6.0 - 8.0 | Position depends on electronic effects of substituents. |

| Ethynyl Proton (≡C-H) | ¹H | 2.5 - 3.5 | Characteristic shift for terminal alkynes. |

| N-H Proton | ¹H | 8.0 - 12.0 | Often broad; chemical shift is solvent and concentration dependent. |

| Carboxylic Acid Proton (COOH) | ¹H | > 10.0 | Typically a broad singlet, highly deshielded. |

| Pyrrole Ring Carbons | ¹³C | 100 - 140 | Shifts are influenced by substituent positions. |

| Ethynyl Carbons (C≡C) | ¹³C | 70 - 95 | Quaternary carbon is typically more downfield than the terminal CH carbon. |

| Carboxylic Carbon (C=O) | ¹³C | 160 - 180 | Characteristic downfield shift for carbonyl carbons. |

For complex derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR experiments are crucial for resolving ambiguities and confirming the complete molecular structure. omicsonline.orgslideshare.net

COSY (Correlation Spectroscopy) : This experiment identifies protons that are spin-coupled to each other, typically over two or three bonds. sdsu.edu For a 4-ethynyl-1H-pyrrole-2-carboxylic acid derivative, a COSY spectrum would show a correlation between the H-3 and H-5 protons of the pyrrole ring (if H-5 is present), confirming their connectivity within the same spin system. creative-biostructure.com

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. youtube.com This allows for the unambiguous assignment of each proton to its corresponding carbon atom, for instance, linking the pyrrole H-3 and H-5 signals to their respective C-3 and C-5 resonances. creative-biostructure.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). creative-biostructure.com HMBC is vital for establishing the connectivity between different functional groups and for assigning quaternary (non-protonated) carbons. Key correlations for this scaffold would include those from the pyrrole H-3 proton to the carboxylic carbon (C-2) and the ethynyl carbons (C-4), and from the ethynyl proton to the pyrrole C-3 and C-4, definitively placing the substituents on the ring. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close in space, regardless of whether they are connected through bonds. youtube.com This is particularly useful for determining stereochemistry and conformation. For example, a NOESY spectrum could show a spatial correlation between the N-H proton and the proton at the 5-position, providing information about the molecule's preferred conformation. nih.gov

Table 2: Application of 2D NMR Techniques for Structural Elucidation

| Technique | Correlation Type | Information Gained for 4-Ethynyl-1H-pyrrole-2-carboxylic acid |

|---|---|---|

| COSY | ¹H – ¹H (through-bond) | Identifies adjacent protons on the pyrrole ring. |

| HSQC | ¹H – ¹³C (one-bond) | Assigns each proton to its directly attached carbon (e.g., C3-H3, C5-H5, ≡C-H). |

| HMBC | ¹H – ¹³C (multiple-bond) | Confirms placement of substituents by showing correlations from ring protons to carboxyl and ethynyl carbons. Assigns quaternary carbons. |

| NOESY | ¹H – ¹H (through-space) | Provides information on molecular conformation and spatial proximity of protons. |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis of 4-Ethynyl-1H-pyrrole-2-carboxylic acid Functional Groups

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing their characteristic vibrational modes. researchgate.net For 4-Ethynyl-1H-pyrrole-2-carboxylic acid, these spectra provide clear signatures for the N-H, O-H, C=O, C≡C, and C≡C-H bonds.

The O-H stretch of the carboxylic acid group typically appears as a very broad band in the IR spectrum, often centered around 3000 cm⁻¹, due to strong hydrogen bonding. princeton.edu In the solid state, carboxylic acids frequently form cyclic dimers, which leads to a lowering of the C=O stretching frequency (typically to 1710-1680 cm⁻¹) and a characteristic pattern in the O-H stretching region. researchgate.net The N-H stretch of the pyrrole ring is observed as a sharper band around 3500-3300 cm⁻¹. The terminal alkyne presents two key vibrations: the C≡C-H stretch near 3300 cm⁻¹ and the C≡C stretch, which is weaker in the IR but often stronger in the Raman spectrum, in the range of 2140-2100 cm⁻¹.

Table 3: Characteristic Vibrational Frequencies for 4-Ethynyl-1H-pyrrole-2-carboxylic acid

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Pyrrole) | Stretching | 3500 - 3300 |

| C-H (Ethynyl) | Stretching | ~3300 |

| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (very broad) |

| C≡C (Ethynyl) | Stretching | 2140 - 2100 |

| C=O (Carboxylic Acid) | Stretching | 1725 - 1680 |

| Pyrrole Ring | C=C, C-N Stretching | 1600 - 1400 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions in 4-Ethynyl-1H-pyrrole-2-carboxylic acid Chromophores

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The chromophore in 4-Ethynyl-1H-pyrrole-2-carboxylic acid is the entire conjugated system, comprising the pyrrole ring, the ethynyl group, and the carboxylic acid group. The conjugation of these groups extends the π-electron system, which influences the energy of the electronic transitions. mdpi.com

The primary electronic transitions observed in such conjugated systems are π → π* transitions. wikipedia.org The presence of the nitrogen atom's lone pair of electrons can also allow for n → π* transitions, although these are often weaker. youtube.com Compared to unsubstituted pyrrole, the extended conjugation in 4-Ethynyl-1H-pyrrole-2-carboxylic acid is expected to lower the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net This results in a bathochromic shift (a shift to longer wavelengths) of the maximum absorption peak (λ_max). The position of λ_max is sensitive to the solvent polarity and the specific nature of any additional substituents on the pyrrole ring. Studies on similar pyrrole derivatives show characteristic absorption maxima in the UV region. researchgate.net

Mass Spectrometry Techniques (ESI-MS, GC-MS, HRMS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and elemental formula of a compound and for gaining structural information through fragmentation analysis. rsc.org

Ionization Techniques : For a polar, non-volatile compound like 4-Ethynyl-1H-pyrrole-2-carboxylic acid, soft ionization methods such as Electrospray Ionization (ESI) are most suitable. ESI typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation. nih.gov Gas Chromatography-Mass Spectrometry (GC-MS) would likely require prior derivatization to convert the carboxylic acid into a more volatile ester to prevent thermal degradation.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the compound's elemental composition, serving as a definitive confirmation of its molecular formula. nih.govmdpi.com

Fragmentation Pattern Analysis (MS/MS) : Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and inducing fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. lew.ro For 4-Ethynyl-1H-pyrrole-2-carboxylic acid, characteristic fragmentation pathways are expected:

In negative ion mode, the [M-H]⁻ ion is expected to readily lose a molecule of carbon dioxide (CO₂, 44 Da) via decarboxylation, a common fragmentation for carboxylic acids. cam.ac.uk

In positive ion mode, the [M+H]⁺ ion may undergo fragmentation through the loss of water (H₂O, 18 Da) or carbon monoxide (CO, 28 Da). libretexts.org The specific fragmentation pattern is highly dependent on the substituents at other positions of the pyrrole ring. nih.gov

X-ray Crystallography and Single Crystal Diffraction Methodologies for Solid-State Structure Determination of 4-Ethynyl-1H-pyrrole-2-carboxylic acid and its Cocrystals

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. mit.edu This technique provides definitive information on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and conformation. cambridge.orgresearchgate.net

For 4-Ethynyl-1H-pyrrole-2-carboxylic acid, a crystal structure analysis would reveal the planarity of the pyrrole ring and the orientation of the ethynyl and carboxylic acid substituents relative to the ring. A critical aspect of the solid-state structure is the analysis of intermolecular interactions, particularly hydrogen bonding. It is highly probable that the carboxylic acid groups will form centrosymmetric dimers through strong O-H···O hydrogen bonds. researchgate.netnih.gov Additionally, the pyrrole N-H group can act as a hydrogen bond donor, and the carbonyl oxygen and ethynyl π-system can act as acceptors, leading to the formation of extended supramolecular networks in the crystal lattice. The process involves growing a high-quality single crystal, collecting diffraction data using a diffractometer, solving the phase problem, and refining the structural model. mdpi.com The resulting crystallographic data includes unit cell dimensions, space group, and atomic coordinates. nih.gov

Chromatographic Separation and Purification Techniques (HPLC, GC, TLC) for 4-Ethynyl-1H-pyrrole-2-carboxylic acid Synthesis Monitoring and Purity Assessment

Chromatographic techniques are indispensable tools in the synthesis and analysis of 4-Ethynyl-1H-pyrrole-2-carboxylic acid. They provide robust methods for monitoring reaction progress, isolating the target compound from complex mixtures, and assessing its final purity. The selection of a specific technique—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or Thin-Layer Chromatography (TLC)—depends on the specific analytical requirement, the volatility and polarity of the compound, and the desired scale of separation.

Thin-Layer Chromatography (TLC)

TLC is a rapid, cost-effective, and widely used method for real-time monitoring of the synthesis of pyrrole derivatives. chemscene.comthieme.de It allows chemists to qualitatively track the consumption of starting materials and the formation of 4-Ethynyl-1H-pyrrole-2-carboxylic acid. By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it with an appropriate mobile phase, components separate based on their differential adsorption and solubility. The position of the spots, identified by a retention factor (Rƒ), indicates the progress of the reaction. For instance, in the synthesis of other substituted pyrroles, solvent systems like petroleum ether and ethyl acetate (B1210297) are commonly used. rsc.org Visualization under UV light is effective due to the chromophoric nature of the pyrrole ring, and specific staining agents can also be employed. researchgate.net

Key Applications of TLC:

Reaction Monitoring: Assessing the conversion of reactants to products.

Solvent System Selection: Quickly screening for suitable mobile phases for column chromatography.

Fraction Analysis: Checking the composition of fractions collected during purification. researchgate.net

Table 1: Illustrative TLC Parameters for Monitoring Pyrrole Derivative Synthesis

| Parameter | Description | Example for a Related Pyrrole |

| Stationary Phase | The adsorbent coated on the plate. | Merck Silica Gel 60 GF254 derpharmachemica.com |

| Mobile Phase | The solvent or solvent mixture that moves up the plate. | Petroleum Ether : Ethyl Acetate (19:1) rsc.org |

| Visualization | Method used to see the separated spots. | UV light (254 nm), Vanillin stain rsc.org |

| Retention Factor (Rƒ) | Ratio of the distance traveled by the spot to the distance traveled by the solvent front. | Rƒ = 0.23 rsc.org |

High-Performance Liquid Chromatography (HPLC)

HPLC is a premier technique for both the purification (preparative HPLC) and purity assessment (analytical HPLC) of 4-Ethynyl-1H-pyrrole-2-carboxylic acid. Given the compound's carboxylic acid group and aromatic pyrrole core, reversed-phase HPLC (RP-HPLC) is the most suitable method.

In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. For pyrrole carboxylic acid derivatives, mobile phases often consist of acetonitrile (B52724) and water, with an acidic modifier like phosphoric acid or formic acid to ensure the carboxylic acid group remains protonated, leading to sharp, symmetrical peaks. sielc.comsielc.com Formic acid is preferred for applications where the eluent is directed to a mass spectrometer (LC-MS) for further characterization. sielc.com This technique offers high resolution, enabling the separation of the target compound from closely related impurities and byproducts.

Table 2: Typical HPLC Conditions for Analysis of Pyrrole Carboxylic Acids

| Parameter | Description | Typical Value/Condition |

| Column | The stationary phase used for separation. | Newcrom R1 or other C18 column (3 µm or 5 µm particles) sielc.comsielc.com |

| Mobile Phase | The solvent system that carries the sample through the column. | Acetonitrile and Water with Phosphoric Acid or Formic Acid sielc.comsielc.com |

| Detection | The method used to detect the compound as it elutes. | UV-Vis Detector (e.g., at 254 nm) |